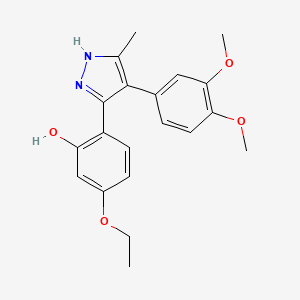

2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol

Description

The compound 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol is a pyrazole derivative characterized by a 3,4-dimethoxyphenyl group at the 4-position of the pyrazole ring, a methyl substituent at the 5-position, and a 5-ethoxyphenol moiety at the 3-position. Its synthesis likely involves condensation reactions similar to those reported for pyrazole derivatives in the literature, such as the use of 1,4-dioxane and triethylamine as solvents and catalysts, respectively .

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-5-26-14-7-8-15(16(23)11-14)20-19(12(2)21-22-20)13-6-9-17(24-3)18(10-13)25-4/h6-11,23H,5H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKCOJZURSFTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone precursor. The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the ethoxyphenol group is typically added through etherification reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols and amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitutions, while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific compound under discussion has been evaluated for its efficacy against various cancer types, including breast and colon cancers.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and activation of apoptotic pathways.

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Case Study: In Vivo Inflammation Models

In animal models of induced inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Cell Cultures

In vitro experiments using neuronal cell cultures exposed to amyloid-beta showed that the compound reduced oxidative stress markers and improved cell viability compared to untreated controls.

Photovoltaic Materials

The unique electronic properties of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol have led to its investigation as a potential material for organic photovoltaic devices. Its ability to absorb light in the visible spectrum makes it a candidate for enhancing the efficiency of solar cells.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substitutions

a. 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

- Structural Features: Contains a pyrazole ring fused to a pyran system, with amino, hydroxy, and cyano substituents.

- Synthesis: Prepared via refluxing malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane .

b. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structural Features: Integrates a pyrazole with a thiophene ring, featuring amino and cyano groups.

- Key Differences : The thiophene core introduces sulfur-based electronic effects, contrasting with the purely aromatic dimethoxyphenyl group in the target compound .

Comparison Table 1: Pyrazole Derivatives

| Compound | Core Structure | Key Substituents | Functional Groups | Synthesis Solvent |

|---|---|---|---|---|

| Target Compound | Pyrazole | 3,4-Dimethoxyphenyl, 5-ethoxyphenol | Methoxy, ethoxy, phenol | Likely 1,4-dioxane |

| 11a (Molecules, 2012) | Pyran-pyrazole | Amino, cyano | Amino, cyano, hydroxy | 1,4-dioxane |

| 7a (Molecules, 2012) | Thiophene-pyrazole | Amino, cyano | Amino, cyano, hydroxy | 1,4-dioxane |

Compounds with 3,4-Dimethoxyphenyl Moieties

a. Verapamil (4)

- Structural Features : A phenylalkylamine with two 3,4-dimethoxyphenyl groups and a nitrile group.

- Key Differences: Verapamil’s tertiary amine and isopropyl groups confer calcium channel-blocking activity, unlike the phenolic and pyrazole functionalities in the target compound .

b. USP Verapamil Related Compound B

- Structural Features : Contains a 3,4-dimethoxyphenethyl group and a nitrile, similar to verapamil but with additional methyl and isopropyl substituents.

- Key Differences: The absence of a pyrazole ring and phenol group distinguishes it from the target compound .

Comparison Table 2: 3,4-Dimethoxyphenyl-Containing Compounds

| Compound | Core Structure | Key Substituents | Pharmacological Role |

|---|---|---|---|

| Target Compound | Pyrazole | 3,4-Dimethoxyphenyl, 5-ethoxyphenol | Undetermined |

| Verapamil (4) | Phenylalkylamine | 3,4-Dimethoxyphenyl, nitrile | Calcium channel blocker |

| USP Verapamil Related Compound B | Aliphatic nitrile | 3,4-Dimethoxyphenethyl, isopropyl | Impurity/analogue |

Research Findings and Implications

Hydrogen-Bonding and Crystal Packing

The target compound’s ethoxyphenol group may engage in hydrogen bonding, akin to patterns observed in pyrazole-thiophene hybrids (e.g., compound 7a) . Bernstein et al. (1995) highlight that hydroxy and methoxy groups often form robust hydrogen-bonding networks, influencing crystal packing and solubility .

Electronic Effects

The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density on the pyrazole ring, similar to verapamil’s dimethoxyphenyl moieties, which modulate its binding to ion channels .

Analytical Challenges

Crystallographic refinement using programs like SHELXL or WinGX could resolve the target compound’s structure, as demonstrated for related pyrazole derivatives .

Biological Activity

2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C20H22N2O4

- Molecular Weight : 370.4 g/mol

- IUPAC Name : 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol

The biological activity of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol is attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to act primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : The compound can interact with receptor proteins, potentially altering signal transduction processes.

Anticancer Activity

Research has indicated that compounds containing pyrazole rings exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through various pathways:

- Case Study : A study demonstrated that similar pyrazole derivatives effectively inhibited the growth of several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the micromolar range .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol | 10.5 |

| MCF-7 | 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol | 12.8 |

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy and phenolic groups. These functionalities can scavenge free radicals and reduce oxidative stress:

- Research Finding : In vitro assays have shown that related compounds exhibit significant DPPH radical scavenging activity, indicating their potential as antioxidants .

Antimicrobial Activity

Preliminary studies have suggested that the compound may possess antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Synthesis and Derivatives

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes:

- Formation of the pyrazole ring.

- Substitution reactions to introduce ethoxy and methoxy groups.

- Final purification steps.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and yield.

- Catalysts like acetic acid or piperidine are often used to accelerate cyclization .

What analytical and crystallographic methods are critical for characterizing this compound?

Basic Question

Spectroscopic Methods :

- FTIR : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for phenol, C–O–C bands for methoxy/ethoxy groups).

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons adjacent to methoxy/ethoxy groups).

- HPLC : Validates purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.